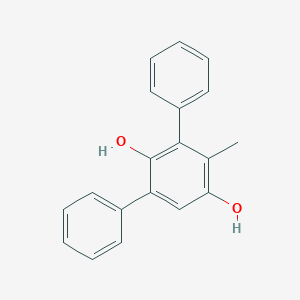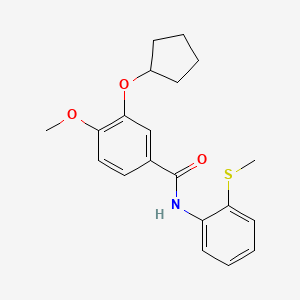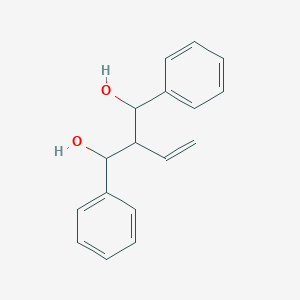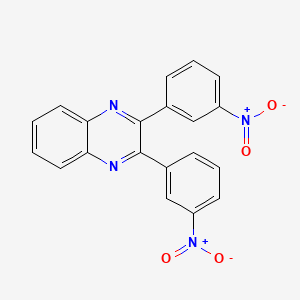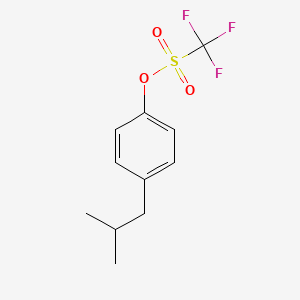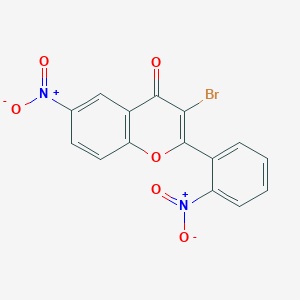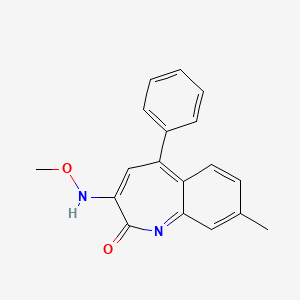![molecular formula C19H23NOSe B12548107 Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- CAS No. 869383-51-7](/img/structure/B12548107.png)
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- is a complex organic compound that features a benzamide core structure with a unique selenomethyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- typically involves multiple steps. One common method starts with the preparation of the selenomethyl intermediate, which is then coupled with the benzamide core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- can undergo various chemical reactions, including:
Oxidation: The selenomethyl group can be oxidized to form selenoxide or other higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenomethyl group can yield selenoxides, while reduction can produce selenides.
Aplicaciones Científicas De Investigación
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- exerts its effects involves interaction with specific molecular targets. The selenomethyl group can participate in redox reactions, influencing various biochemical pathways. The benzamide core may interact with proteins or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest form of the compound, lacking the selenomethyl group.
N-methylbenzamide: A derivative with a methyl group attached to the nitrogen.
Phenylmethylselenide: A compound featuring the selenomethyl group without the benzamide core.
Uniqueness
Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]- is unique due to the presence of the selenomethyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
869383-51-7 |
|---|---|
Fórmula molecular |
C19H23NOSe |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-benzylselanyl-3-methylbutan-2-yl]benzamide |
InChI |
InChI=1S/C19H23NOSe/c1-15(2)18(14-22-13-16-9-5-3-6-10-16)20-19(21)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,20,21)/t18-/m1/s1 |
Clave InChI |
PBMDBOSYNDHFPK-GOSISDBHSA-N |
SMILES isomérico |
CC(C)[C@@H](C[Se]CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)C(C[Se]CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



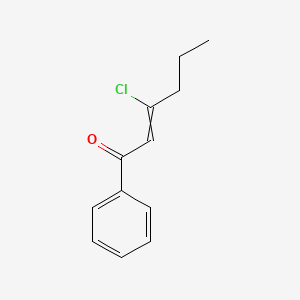
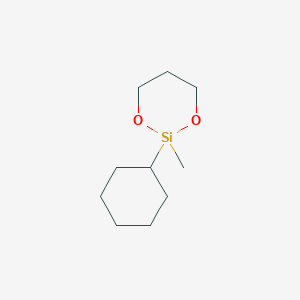
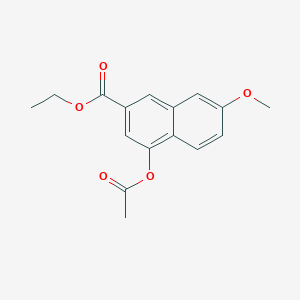
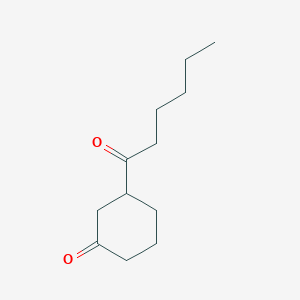
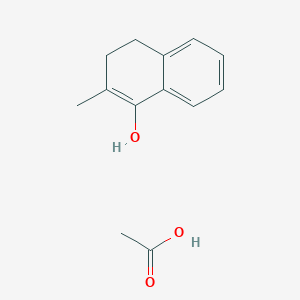
![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
